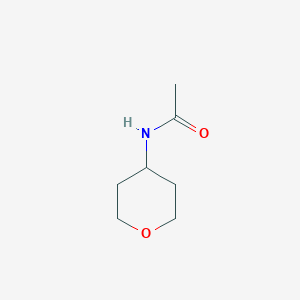

N-(oxan-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(oxan-4-yl)acetamide” is a compound that belongs to the class of organic compounds known as diphenylethers . It is also known as 2-methoxy-N-tetrahydro-2H-pyran-4-ylacetamide .

Synthesis Analysis

The synthesis of similar compounds like N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of similar compounds like N-[2-({[1-(oxan-4-yl)ethyl]amino}methyl)phenyl]acetamide contains a total of 45 bond(s). There are 21 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactivity and reactions of similar compounds like phenoxy acetamide and its derivatives have been a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-methoxy-N-(oxan-4-yl)acetamide, are as follows: It has a molecular weight of 173.21, and it is a solid substance .Scientific Research Applications

Analgesic Properties

N-(oxan-4-yl)acetamide has been investigated for its analgesic potential. Researchers have explored its ability to alleviate pain, potentially making it a valuable candidate for pain management. Further studies are needed to understand its mechanism of action and efficacy .

Thiophene Derivatives via Cyanoacetylation

The microwave irradiation of cyanoacetamides (including N-(oxan-4-yl)acetamide) with cyclohexanone, sulfur, and aluminum oxide yielded thiophene derivatives. These compounds have diverse applications, including in materials science and organic electronics .

Biological Activity and Drug Design

Medicinal chemists have examined the molecular framework of N-(oxan-4-yl)acetamide and its derivatives. By understanding their chemical diversity, researchers aim to design novel pharmaceutical agents. These derivatives may offer improved safety and efficacy, enhancing overall quality of life .

N-Heterocycles and Pyridopyrimidines

N-(oxan-4-yl)acetamide falls within the category of N-heterocycles. These compounds play a crucial role in drug discovery and development. Researchers have synthesized pyridopyrimidines, exploring their biological activity and potential therapeutic applications .

Safety and Hazards

Future Directions

From a biological and industrial point of view, the literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, “N-(oxan-4-yl)acetamide” is available for purchase, indicating potential future research and development opportunities.

properties

IUPAC Name |

N-(oxan-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-7-2-4-10-5-3-7/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKCCZYAKVHHEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2667568.png)

![5-{[(4-methylphenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2667575.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2667579.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2667591.png)